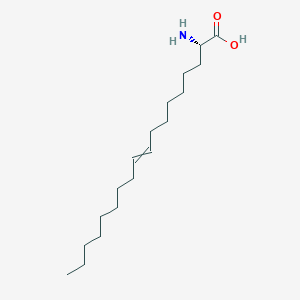

(2R)-2-phenyl-2-sulfoacetic acid

Vue d'ensemble

Description

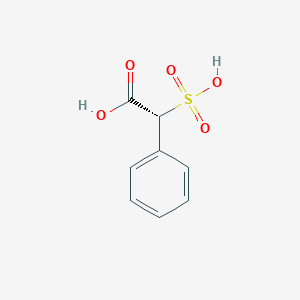

RU79256 est une petite molécule organique appartenant à la classe du benzène et de ses dérivés substitués. Il est caractérisé par son système cyclique aromatique monocyclique composé de benzène. La formule chimique de RU79256 est C₈H₈O₅S, et il a une masse moléculaire d'environ 216,211 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RU79256 implique la sulfonation de l'acide phénylacétique. La réaction nécessite généralement l'utilisation de trioxyde de soufre ou d'acide chlorosulfonique comme agents sulfonants. La réaction est réalisée sous des conditions de température contrôlées pour assurer la formation sélective du dérivé acide sulfonique .

Méthodes de production industrielle

La production industrielle de RU79256 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. La purification du produit final est obtenue par des techniques de cristallisation et de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

RU79256 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe acide sulfonique en groupe sulfonyle.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers substituants sur le cycle benzénique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont employés en milieu acide.

Principaux produits formés

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés sulfonyle.

Substitution : Dérivés benzéniques halogénés ou nitrés.

Applications De Recherche Scientifique

RU79256 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.

Biologie : Étudié pour ses interactions avec les protéines et les enzymes, en particulier dans le contexte des voies de signalisation.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris son rôle d'inhibiteur d'enzymes spécifiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques

Mécanisme d'action

RU79256 exerce ses effets en ciblant la protéine tyrosine kinase Src proto-oncogène. Il se lie au domaine SH2 de la protéine, inhibant son activité. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la croissance et la prolifération cellulaire, faisant de RU79256 un candidat potentiel pour la thérapie du cancer .

Mécanisme D'action

RU79256 exerts its effects by targeting the proto-oncogene tyrosine-protein kinase Src. It binds to the SH2 domain of the protein, inhibiting its activity. This inhibition disrupts downstream signaling pathways involved in cell growth and proliferation, making RU79256 a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylacétique : Un précurseur dans la synthèse de RU79256.

Dérivés sulfonyle : Composés avec des groupes acide sulfonique similaires.

Dérivés du benzène : Composés avec des structures cycliques aromatiques similaires.

Unicité

RU79256 est unique en raison de son interaction spécifique avec le domaine SH2 de la protéine tyrosine kinase Src proto-oncogène. Cette liaison sélective en fait un outil précieux pour étudier les interactions protéine-protéine et les voies de signalisation .

Propriétés

IUPAC Name |

(2R)-2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3264828.png)